molecular formula C6H12ClNO2 B582030 2-Amino-2-cyclopropylpropanoic acid hydrochloride CAS No. 88807-89-0

2-Amino-2-cyclopropylpropanoic acid hydrochloride

Cat. No. B582030
CAS RN: 88807-89-0
M. Wt: 165.617
InChI Key: CCTPHSLKVQNBGO-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropylpropanoic acid hydrochloride, also known as 2-cyclopropylalanine hydrochloride, is a chemical compound with the CAS Number: 88807-89-0 . It has a molecular weight of 165.62 and its IUPAC name is 2-cyclopropylalanine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Amino-2-cyclopropylpropanoic acid hydrochloride is 1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-2-cyclopropylpropanoic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 165.62 .

Scientific Research Applications

Characterization and Biological Activities

Toxicity and Antimicrobial Activity : A study characterized the nonprotein amino acids isolated from the mushroom Amanita cokeri, including a cyclopropyl amino acid, which showed toxicity to certain fungi, arthropods, and bacteria. The toxicity to bacteria was reversible with the addition of isoleucine to the medium, highlighting a potential application in studying bacterial resistance mechanisms (Drehmel & Chilton, 2002).

Synthetic Methodologies and Chemical Properties

Asymmetric Syntheses of β-Hydroxy-α-Amino Acids : Research into the asymmetric synthesis of β-hydroxy-α-amino acids via α-hydroxy-β-amino esters demonstrates the potential for creating enantiopure amino acids, which are valuable in medicinal chemistry and drug synthesis (Davies et al., 2013).

Biocatalytic Asymmetric Synthesis : A study introduced a biocatalytic approach for the asymmetric synthesis of vinyl-ACCA, a key intermediate in the development of hepatitis C virus (HCV) protease inhibitors. This showcases the utility of cyclopropyl amino acids and their derivatives in drug synthesis and highlights the role of microbial biocatalysts in achieving high enantioselectivity (Zhu et al., 2018).

Applications in Drug Development and Molecular Machines

NMDA Receptor Antagonists : Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid were synthesized and evaluated as competitive antagonists for the NMDA receptor, indicating their potential application in designing drugs to modulate this receptor, which is implicated in various neurological conditions (Dappen et al., 2010).

Control of Molecular Machines : Research into the kinetics of aminolysis of certain anhydrides to produce 2-cyano-2-phenylpropanoic acid demonstrated the potential to control the release rate of a chemical fuel for molecular machines. This finding has implications for the design of operationally autonomous molecular machines (Biagini et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-2-cyclopropylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTPHSLKVQNBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclopropylpropanoic acid hydrochloride

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